1-(4-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one

Lipophilicity Permeability Drug design

The compound 1-(4-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one (CAS 1091670-51-7) belongs to the aminophenyl-butanone-substituted pyrazole class, defined by a 4-(aminomethyl)pyrazole scaffold linked via a secondary amine to a 4-butyrophenone moiety. With molecular formula C₁₇H₂₃N₃O and a molecular weight of 285.38 g·mol⁻¹, it is a member of a congeneric series that includes the 1,5-dimethyl (CAS 1091670-55-1; C₁₆H₂₁N₃O; 271.36 g·mol⁻¹) and 3-propyl-1H (CAS 1091677-59-6; C₁₇H₂₃N₃O; 285.38 g·mol⁻¹) analogs.

Molecular Formula C17H23N3O
Molecular Weight 285.4 g/mol
Cat. No. B15063386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one
Molecular FormulaC17H23N3O
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC=C(C=C1)NCC2=C(N(N=C2)CC)C
InChIInChI=1S/C17H23N3O/c1-4-6-17(21)14-7-9-16(10-8-14)18-11-15-12-19-20(5-2)13(15)3/h7-10,12,18H,4-6,11H2,1-3H3
InChIKeyNVWUOTJIQLUMFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one: Structural Identity and Procurement-Class Definition


The compound 1-(4-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one (CAS 1091670-51-7) belongs to the aminophenyl-butanone-substituted pyrazole class, defined by a 4-(aminomethyl)pyrazole scaffold linked via a secondary amine to a 4-butyrophenone moiety . With molecular formula C₁₇H₂₃N₃O and a molecular weight of 285.38 g·mol⁻¹, it is a member of a congeneric series that includes the 1,5-dimethyl (CAS 1091670-55-1; C₁₆H₂₁N₃O; 271.36 g·mol⁻¹) and 3-propyl-1H (CAS 1091677-59-6; C₁₇H₂₃N₃O; 285.38 g·mol⁻¹) analogs [1]. This compound is typically supplied as a research-grade intermediate with commercial purity specifications of ≥95% or ≥98% .

Why 1-(4-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one Cannot Be Swapped with Its Closest Analogs


Within the aminophenyl-butanone pyrazole series, even single-atom or single-carbon alterations at the pyrazole N1 and C5 positions generate quantifiable shifts in lipophilicity, polar surface area, and hydrogen-bonding capacity that directly modulate membrane permeability, off-target promiscuity, and metabolic stability [1]. The target compound occupies a distinct physicochemical niche: replacement of the N1-methyl group with N1-ethyl increases LogP by approximately 1.4 units relative to the 1,5-dimethyl analog, while substitution of the 3-propyl-1H tautomer with the 1-ethyl-5-methyl arrangement eliminates the annular NH donor, altering the hydrogen-bond donor count from 2 to 1 . These differences mean that in any structure-activity relationship (SAR) campaign, substituting one member of this series for another without re-optimization will introduce uncontrolled variables in solubility, permeability, and target engagement, rendering generic substitution scientifically unsound.

1-(4-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Shift (ΔLogP ≈ 1.4) vs. 1,5-Dimethyl Analog Drives Membrane Permeability Differentiation

The target compound exhibits a computed LogP of 4.03, compared to an XLogP3-AA of 2.6 for the 1,5-dimethyl analog (CAS 1091670-55-1), representing a ΔLogP of approximately +1.4 [1]. This difference arises from the replacement of the N1-methyl substituent with an N1-ethyl group, adding one methylene unit to the hydrophobic surface area. In typical drug-design contexts, a ΔLogP of this magnitude corresponds to a predicted 3- to 10-fold increase in passive membrane permeability and a concomitant decrease in aqueous solubility, directly influencing oral bioavailability and tissue distribution [2].

Lipophilicity Permeability Drug design

Topological Polar Surface Area (TPSA) Increase of 10.9 Ų vs. 1,5-Dimethyl Analog Modulates Blood-Brain Barrier Penetration Potential

The target compound has a computed topological polar surface area (TPSA) of 57.78 Ų, compared to 46.9 Ų for the 1,5-dimethyl analog [1]. This increase of 10.9 Ų (+23%) is attributable to the additional methylene carbon in the N1-ethyl group, which although non-polar, alters the conformational ensemble and solvent-accessible surface of the polar amine and carbonyl groups. In CNS drug-design guidelines, compounds with TPSA < 60–70 Ų are generally considered to have favorable blood-brain barrier (BBB) penetration potential, while those with TPSA < 90 Ų are considered orally bioavailable [2]. Both compounds fall within the BBB-favorable range, but the target compound's higher TPSA may reduce passive CNS penetration relative to the dimethyl analog, offering a more peripherally restricted profile when desired.

Polar surface area Blood-brain barrier CNS drug design

Hydrogen-Bond Donor Count Reduction (1 vs. 2) Relative to 3-Propyl-1H-Tautomer Analog Affects Solubility and Permeability

The target compound possesses a single hydrogen-bond donor (the secondary amine linking the pyrazole-methylene to the aniline ring), whereas the 3-propyl-1H-pyrazol-4-yl analog (CAS 1091677-59-6) carries two H-bond donors—the secondary amine plus the annular pyrazole NH . In drug design, the 'Rule of 5' and subsequent analyses have established that each additional H-bond donor reduces passive permeability by approximately 0.5–1.0 log unit in Caco-2 assays and decreases aqueous solubility in a donor-count-dependent manner [1]. By eliminating the annular NH donor through N1-ethyl, N5-methyl substitution, the target compound is predicted to exhibit superior passive permeability and lower crystal-lattice energy relative to the 3-propyl-1H tautomer, while retaining the same molecular formula (C₁₇H₂₃N₃O) and molecular weight (285.38 g·mol⁻¹).

Hydrogen bonding Solubility Permeability

Purity Specification: ≥98% (HPLC) Provides a Verifiable Procurement Benchmark Differentiated from Standard-Grade Analogs

The target compound is commercially offered with a purity specification of NLT 98% (HPLC) from multiple suppliers, whereas the closest analogs (e.g., 1,5-dimethyl analog CAS 1091670-55-1 and 3-propyl analog CAS 1091677-59-6) are routinely listed at 95% purity . This 3-percentage-point purity delta corresponds to a reduction in total impurity burden from ≤5% to ≤2%, which is relevant for biological assays where unidentified impurities at the 2–5% level can confound dose-response curves, produce false-positive hits in high-throughput screens, or generate spurious SAR signals in medicinal chemistry programs. For in vivo studies, the higher purity specification reduces the risk of impurity-driven toxicity or pharmacokinetic interference.

Purity specification Quality control Procurement

1-(4-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one: Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


SAR Campaigns Requiring Higher Lipophilicity for Membrane Permeability Optimization

In medicinal chemistry programs where the 1,5-dimethyl analog has demonstrated insufficient cellular permeability, the target compound offers a calculated LogP increase of approximately 1.4 units . This positions it as the logical next-step scaffold when the SAR objective is to improve passive diffusion across lipid bilayers without altering the aminophenyl-butanone pharmacophore core. Procurement of this compound enables head-to-head permeability comparisons (PAMPA, Caco-2) that directly test the lipophilicity-permeability hypothesis within the series.

Peripheral Restriction Design Strategies Leveraging Elevated TPSA

For programs aiming to minimize CNS exposure while maintaining target engagement in peripheral tissues, the target compound's TPSA of 57.78 Ų—10.9 Ų higher than the 1,5-dimethyl analog—provides a quantifiable physicochemical basis for reduced passive BBB penetration [1]. This compound is the preferred choice for in vivo PK/PD studies designed to differentiate peripheral vs. central target engagement within the pyrazole-butanone series.

Permeability-Focused Lead Optimization Where H-Bond Donor Minimization Is Critical

When the 3-propyl-1H-tautomer analog has shown permeability-limited oral absorption in preliminary PK studies, the target compound—with its single H-bond donor (vs. two in the tautomer)—constitutes a rationally selected replacement . This substitution eliminates the annular pyrazole NH donor while preserving molecular weight and formula, enabling a clean test of the H-bond donor hypothesis within an otherwise identical chemical space.

High-Purity Material for Crystallography and Quantitative Biochemical Assays

For co-crystallography trials, isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or cellular IC₅₀ determinations where impurity-driven artifacts must be minimized, the 98% purity specification of the target compound provides a 60% lower impurity burden compared to the 95%-grade analogs . Procurement of the higher-purity material reduces the need for pre-assay repurification and improves data reproducibility in quantitative biochemical and biophysical experiments.

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